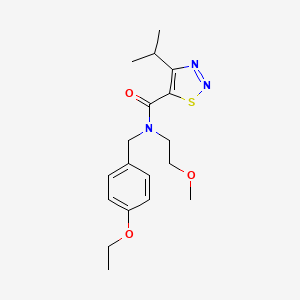![molecular formula C15H20ClNO3S B5904190 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide is not fully understood. However, studies have shown that it can modulate several signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. Additionally, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide are diverse and depend on the specific application. In the case of its anti-inflammatory properties, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, it can inhibit the recruitment of neutrophils and monocytes to the site of inflammation.
In the case of its potential as an anticancer agent, it can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it can inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide in lab experiments is its diverse biological activities, which make it a promising candidate for several applications. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the scientific research of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide. One of the significant areas of research is its potential as an anti-inflammatory agent. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Another area of research is its potential as an anticancer agent. Studies are needed to determine its efficacy in vivo and its potential for combination therapy with other anticancer agents.
Finally, there is a need for studies that explore the potential of this compound in other areas, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. The diverse biological activities of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide make it a promising candidate for several therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3S*,4R*-4-ethoxytetrahydrofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(3S,4R)-4-ethoxyoxolan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-2-20-14-8-19-7-13(14)17-15(18)10-21-9-11-5-3-4-6-12(11)16/h3-6,13-14H,2,7-10H2,1H3,(H,17,18)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLCKCWDLUWEBF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)
![3-(1-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904117.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5904125.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}propanamide](/img/structure/B5904126.png)
![1-methyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5904132.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)

![4-(2-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}ethyl)-1-methyl-4-piperidinol trifluoroacetate (salt)](/img/structure/B5904172.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)
![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)